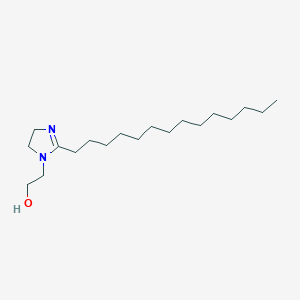![molecular formula C11H22O4Si B14281449 Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 133940-35-9](/img/structure/B14281449.png)
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based coupling agent used to functionalize a variety of substrates. It is known for its ability to modify surfaces to improve the dispersion of nanoparticles and act as an adhesion promoter by treating precursor materials with epoxy silanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced by reacting beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with octanol, followed by coupling the intermediate product onto porous silica . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives with modified functional groups, which can be used for different applications in material science and chemistry .
Applications De Recherche Scientifique
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize substrates and improve nanoparticle dispersion.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve adhesion.
Mécanisme D'action
The mechanism of action of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface of substrates, improving the dispersion of nanoparticles and enhancing adhesion properties. The molecular targets include various substrates, and the pathways involved are primarily related to surface modification and functionalization .
Comparaison Avec Des Composés Similaires
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- (Epoxycyclohexyl)ethyltrimethoxysilane
Comparison: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and enhance adhesion properties sets it apart from other silane-based coupling agents .
Propriétés
Numéro CAS |
133940-35-9 |
|---|---|
Formule moléculaire |
C11H22O4Si |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-7-9-5-4-6-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
NTUUXNCVRZQBFX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1CCCC2C1O2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


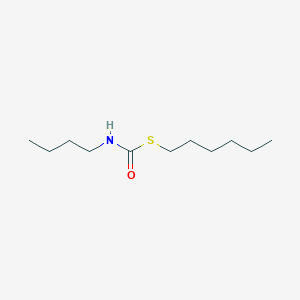
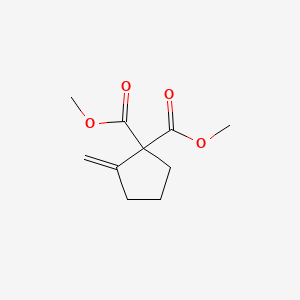
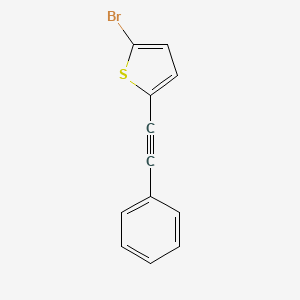
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
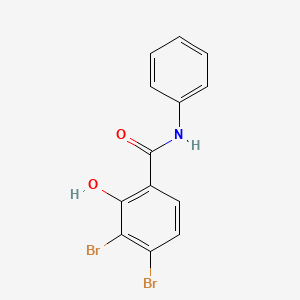
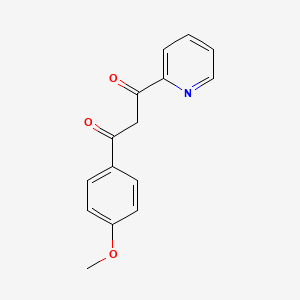

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
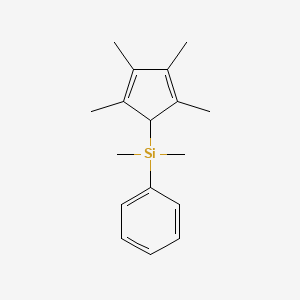

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
